molecular formula C41H41N6O19P3 B10827459 Fluorescein-12-dATP

Fluorescein-12-dATP

Cat. No.: B10827459
M. Wt: 1014.7 g/mol
InChI Key: UOMBOMCOUNGMOA-KZDQMGDASA-N
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Description

Fluorescein-12-deoxyadenosine-5’-triphosphate is a fluorescently labeled form of the nucleotide deoxyadenosine-5’-triphosphate. It is widely used as a detection probe in various scientific applications due to its fluorescent properties. This compound is particularly useful in labeling DNA and RNA molecules, making it an essential tool in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-12-deoxyadenosine-5’-triphosphate is synthesized through a series of chemical reactions that involve the incorporation of a fluorescein moiety into the deoxyadenosine-5’-triphosphate molecule. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Fluorescein-12-deoxyadenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-12-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various labeled DNA and RNA molecules, which are used in fluorescence-based detection and imaging techniques .

Scientific Research Applications

Fluorescein-12-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Fluorescein-12-deoxyadenosine-5’-triphosphate exerts its effects through its fluorescent properties. When incorporated into DNA or RNA molecules, it allows for the visualization and detection of these molecules under specific wavelengths of light. The fluorescein moiety absorbs light at a specific wavelength and emits light at a different wavelength, enabling fluorescence-based detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein-12-deoxyadenosine-5’-triphosphate is unique due to its specific incorporation into DNA and RNA molecules, allowing for precise labeling and detection. Its fluorescent properties make it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C41H41N6O19P3

Molecular Weight

1014.7 g/mol

IUPAC Name

5-[[6-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1

InChI Key

UOMBOMCOUNGMOA-KZDQMGDASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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